molecular formula C10H2F4 B12572671 Benzene, 1,2-diethynyl-3,4,5,6-tetrafluoro- CAS No. 196958-65-3

Benzene, 1,2-diethynyl-3,4,5,6-tetrafluoro-

Cat. No.: B12572671
CAS No.: 196958-65-3
M. Wt: 198.12 g/mol
InChI Key: CSJUMDGEHNZLIE-UHFFFAOYSA-N
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Description

Benzene, 1,2-diethynyl-3,4,5,6-tetrafluoro-: is a fluorinated aromatic compound characterized by the presence of ethynyl groups at the 1 and 2 positions and fluorine atoms at the 3, 4, 5, and 6 positions on the benzene ring

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,2-diethynyl-3,4,5,6-tetrafluoro- can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Addition Reactions: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while hydrogenation of the ethynyl groups can produce alkenes or alkanes.

Mechanism of Action

The mechanism of action of Benzene, 1,2-diethynyl-3,4,5,6-tetrafluoro- in chemical reactions involves the interaction of its functional groups with various reagents. The ethynyl groups can participate in addition reactions, while the fluorine atoms can influence the reactivity of the benzene ring through electron-withdrawing effects. These interactions can lead to the formation of a wide range of products, depending on the specific reaction conditions .

Comparison with Similar Compounds

Uniqueness: Benzene, 1,2-diethynyl-3,4,5,6-tetrafluoro- is unique due to the presence of both ethynyl and fluorine groups, which impart distinct electronic and steric properties. These features make it a valuable compound for the synthesis of advanced materials and the study of novel chemical reactions.

Properties

CAS No.

196958-65-3

Molecular Formula

C10H2F4

Molecular Weight

198.12 g/mol

IUPAC Name

1,2-diethynyl-3,4,5,6-tetrafluorobenzene

InChI

InChI=1S/C10H2F4/c1-3-5-6(4-2)8(12)10(14)9(13)7(5)11/h1-2H

InChI Key

CSJUMDGEHNZLIE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(C(=C1F)F)F)F)C#C

Origin of Product

United States

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